N-(3,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest in chemical and pharmaceutical research. Its IUPAC name reflects its complex structure, indicating the presence of multiple functional groups including a sulfanyl group and a carbonyl moiety. The molecular formula is with a molecular weight of approximately 383.4 g/mol .
The compound is cataloged under the CAS number 899998-65-3, which allows for standardized identification in scientific literature and databases . It is classified as a sulfanyl acetamide, indicating its structural features and potential applications in medicinal chemistry.
The synthesis of N-(3,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of this nature are often synthesized through:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity but are not explicitly provided in the sources.
The molecular structure of N-(3,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can be represented using various chemical notation systems:
O=C(Nc1cc(C)cc(c1)C)CSc1nccn(c1=O)c1cccc(c1)F .InChI=1S/C20H18FN3O2S/c1-13-8-14(2)10-16(9-13)23-18(25)12-27-19-20(26)24(7-6-22-19)17-5-3-4-15(21)11-17/h3-11H,12H2,1-2H3,(H,23,25) .The compound features:
While specific reactions involving N-(3,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide are not extensively documented, similar compounds often undergo:
These reactions can lead to modifications that may enhance or alter the compound's pharmacological properties.
Data on binding affinities or specific targets would be necessary for a comprehensive understanding.
The physical and chemical properties of N-(3,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide include:
| Property | Value |
|---|---|
| Molecular Formula | CHF NOS |
| Molecular Weight | 383.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties indicate that while some data is missing or unspecified, the compound is likely stable under standard laboratory conditions .
N-(3,5-dimethylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has potential applications in scientific research including:
Given its unique structure and potential biological activity, further research could elucidate its efficacy and safety profiles for therapeutic use.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5